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molecular formula C10H8N4 B8584655 4-(3-Amino-pyrazol-1-yl)-benzonitrile

4-(3-Amino-pyrazol-1-yl)-benzonitrile

Cat. No. B8584655
M. Wt: 184.20 g/mol
InChI Key: CYPOLFTXRQXMEN-UHFFFAOYSA-N
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Patent
US08680091B2

Procedure details

Suspend 4-cyanophenyl hydrazine hydrochloride (5 g, 29.58 mmol) in tert-butanol (60 mL). Add methoxyacrylonitrile (2.458 g, 29.58 mmol) and potassium tert-butoxide (3.975 g, 35.49 mmol) and heat the mixture at 90° C. overnight. Concentrate in vacuo and partition the residue between EtOAc/water. Extract the organic phase with 10% hydrochloric acid. Neutralize the aqueous phase with saturated aqueous NaHCO3 and extract twice with EtOAc. Dry the combined organic extracts over MgSO4, filter and concentrate in vacuo to obtain a solid that was washed with ether/hexane. Filter and dry the solid in vacuo to obtain the desired intermediate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.458 g
Type
reactant
Reaction Step Two
Quantity
3.975 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[C:2]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][NH2:11])=[CH:6][CH:5]=1)#[N:3].CO[C:14](=[CH2:17])[C:15]#[N:16].CC(C)([O-])C.[K+]>C(O)(C)(C)C>[NH2:16][C:15]1[CH:14]=[CH:17][N:10]([C:7]2[CH:8]=[CH:9][C:4]([C:2]#[N:3])=[CH:5][CH:6]=2)[N:11]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Cl.C(#N)C1=CC=C(C=C1)NN
Step Two
Name
Quantity
2.458 g
Type
reactant
Smiles
COC(C#N)=C
Name
Quantity
3.975 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
partition the residue between EtOAc/water
EXTRACTION
Type
EXTRACTION
Details
Extract the organic phase with 10% hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
Neutralize the aqueous phase with saturated aqueous NaHCO3 and extract twice with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic extracts over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a solid
WASH
Type
WASH
Details
that was washed with ether/hexane
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
dry the solid in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=NN(C=C1)C1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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